molecular formula C16H15F2NOS2 B2682288 (2,6-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704559-40-9

(2,6-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2682288
CAS RN: 1704559-40-9
M. Wt: 339.42
InChI Key: WMKUUULCSINFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,6-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a chemical compound with the molecular formula C16H15F2NOS2 . It has a molecular weight of 339.42. This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,4-thiazepan-4-yl group attached to a 2,6-difluorophenyl group via a methanone linkage . Additionally, a thiophen-2-yl group is attached to the 7-position of the 1,4-thiazepan ring .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities, such as thiazole and thiophene derivatives, have been synthesized and characterized to understand their structural properties and reactivity. For instance, novel compounds featuring a thiazol-5-yl and thiophene-2-yl methanone backbone have been synthesized, and their structure-activity relationships have been explored through spectral characterization, density functional theory (DFT), and docking studies. These efforts aim to elucidate their antibacterial activity and understand the impact of electron-withdrawing groups on molecular stability and reactivity (Shahana & Yardily, 2020).

Fluorination for Enhanced Photostability

The fluorination of fluorophores, including benzophenones and xanthones, can significantly enhance their photostability and spectroscopic properties. This is achieved through the synthesis of fluorinated analogs, demonstrating the impact of structural modification on optical properties. Such advancements facilitate the development of novel fluorophores with potential applications in bioimaging and photodynamic therapy (Woydziak, Fu, & Peterson, 2012).

Polymeric Materials for Improved Conductivity

The synthesis of poly(arylene ether sulfone)s using a difluoro aromatic ketone monomer demonstrates the creation of materials with enhanced hydroxide conductivity and alkaline stability. These properties are crucial for applications in fuel cells and other energy technologies, showcasing the role of specific functional groups in improving material performance (Shi et al., 2017).

Biological Evaluation and Antimicrobial Activity

Structurally related compounds have been synthesized and evaluated for their antimicrobial and antitumor activities, highlighting the potential for pharmaceutical applications. For example, derivatives of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have been shown to possess interesting antimicrobial activity (Chaudhari, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

(2,6-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUUULCSINFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.